Product packaging for 5-(Dodecyloxy)naphthalen-1-OL(Cat. No.:CAS No. 111841-32-8)

5-(Dodecyloxy)naphthalen-1-OL

Cat. No.: B8600246
CAS No.: 111841-32-8
M. Wt: 328.5 g/mol
InChI Key: IANUJNXQMYNXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Overview of Naphthalene (B1677914) Derivatives in Chemical Research

Naphthalene and its derivatives are fundamental building blocks in organic chemistry and materials science. nih.gov The fused two-ring aromatic structure of naphthalene provides a platform for diverse chemical modifications, leading to a wide array of compounds with unique electronic and structural properties. nih.govresearchgate.net These derivatives have found applications in various areas, including the synthesis of dyes, surfactants, and as intermediates in the production of more complex molecules. biosynth.com The inherent aromaticity and electron-rich nature of the naphthalene scaffold make it a valuable component in the design of functional materials, including those with specific optical and electronic characteristics. nih.gov The development of new synthetic methodologies, such as metal-catalyzed cross-coupling reactions and cycloaddition/annulation strategies, has further expanded the accessibility and diversity of substituted naphthalene derivatives. researchgate.netthieme-connect.com

Academic Significance of Alkoxy Chain Functionalization in Naphthol Scaffolds

The introduction of an alkoxy chain to a naphthol scaffold, creating an alkoxylated naphthol, is a key strategy for modulating the properties of the parent molecule. The length and nature of the alkoxy group can significantly influence the compound's solubility, thermal stability, and self-assembly behavior. Longer alkyl chains, for instance, can enhance solubility in nonpolar solvents and introduce liquid crystalline properties.

The presence of the alkoxy group, a strong electron-donating group, can also alter the electronic properties of the naphthalene ring system. This modification can impact the molecule's fluorescence, its ability to absorb and emit light, and its reactivity in various chemical transformations. nih.gov Research has shown that the strategic placement of alkoxy groups can be used to tune the optoelectronic properties of naphthalene-based materials for applications in organic electronics. acs.org Furthermore, the interplay between the hydroxyl and alkoxy groups can lead to interesting intermolecular interactions, such as hydrogen bonding, which can direct the formation of supramolecular structures.

Research Scope and Rationale for 5-(Dodecyloxy)naphthalen-1-OL Investigations

The specific compound, this compound, serves as a model system for investigating the effects of a long alkoxy chain on the properties of a naphthol. The dodecyloxy group, a twelve-carbon chain, imparts significant lipophilicity to the molecule, influencing its solubility and interfacial behavior. The presence of both a hydroxyl group and an ether linkage on the same naphthalene ring at the 1 and 5 positions creates a molecule with distinct hydrophilic and hydrophobic regions, suggesting potential surfactant-like properties.

Investigations into this compound are driven by the desire to understand the fundamental structure-property relationships in this class of compounds. Research efforts often focus on its synthesis, spectroscopic characterization, and the exploration of its potential applications. For example, its synthesis has been reported as a precursor to other functional molecules. prepchem.com The study of such well-defined alkoxylated naphthols provides valuable insights that can be applied to the design of new materials with tailored properties for a range of applications, from liquid crystals to components in electronic devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O2 B8600246 5-(Dodecyloxy)naphthalen-1-OL CAS No. 111841-32-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111841-32-8

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

5-dodecoxynaphthalen-1-ol

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-18-24-22-17-13-14-19-20(22)15-12-16-21(19)23/h12-17,23H,2-11,18H2,1H3

InChI Key

IANUJNXQMYNXKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC2=C1C=CC=C2O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of 5-(Dodecyloxy)naphthalen-1-OL

The primary route for the targeted synthesis of this compound involves the selective alkylation of a dihydroxynaphthalene precursor. The Williamson ether synthesis is the most common and versatile method employed for this purpose. masterorganicchemistry.comfrancis-press.comwikipedia.org This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide or, in this case, a naphthoxide). wikipedia.org

The synthesis commences with the precursor 1,5-dihydroxynaphthalene (B47172). nih.gov In this reaction, one of the two hydroxyl groups is selectively deprotonated by a base to form a naphthoxide anion. This nucleophilic anion then attacks the electrophilic carbon of an alkyl halide, such as 1-bromododecane (B92323), in a bimolecular nucleophilic substitution (SN2) reaction to form the ether linkage. masterorganicchemistry.comwikipedia.org A key challenge in this synthesis is achieving mono-alkylation, as the starting material possesses two hydroxyl groups, making di-alkylation a potential side reaction.

Alkylation Strategies for Naphthol Precursors

The Williamson ether synthesis is the cornerstone strategy for the O-alkylation of naphthol precursors. tcichemicals.comwvu.edu The mechanism involves three key components: the naphthol substrate (1,5-dihydroxynaphthalene), a base, and an alkylating agent (a dodecyl halide).

Formation of the Naphthoxide: A base is used to deprotonate one of the phenolic hydroxyl groups of 1,5-dihydroxynaphthalene. Even weak bases are generally sufficient to form the phenolate (B1203915) (or naphthoxide) anion. pharmaxchange.info The resulting naphthoxide is a potent nucleophile.

Nucleophilic Attack: The naphthoxide anion then performs a backside attack on the primary carbon of the alkyl halide (e.g., 1-bromododecane). masterorganicchemistry.comwikipedia.org This step proceeds via an SN2 mechanism, which is favored for primary alkyl halides as they are sterically unhindered. masterorganicchemistry.comwikipedia.org Tertiary alkyl halides are unsuitable as they tend to undergo elimination reactions. masterorganicchemistry.com

Product Formation: The reaction results in the formation of the C-O ether bond and the displacement of the halide ion, yielding this compound. wikipedia.org

A critical consideration is the competition between O-alkylation (formation of the desired ether) and C-alkylation (formation of a C-C bond at a carbon on the naphthalene (B1677914) ring). pharmaxchange.info The choice of solvent plays a significant role in directing the reaction towards the desired outcome. pharmaxchange.info

Synthesis of Structural Analogs and Functionalized Derivatives

The synthesis of structural analogs of this compound allows for the systematic investigation of structure-activity relationships. Modifications can be introduced at three primary locations: the naphthalene core, the alkyl chain, and the free hydroxyl group.

Modifications of the Naphthalene Core

Functionalized derivatives can be synthesized by starting with substituted 1,5-dihydroxynaphthalene precursors. Introducing substituents such as halogens (e.g., bromo, chloro) or nitro groups onto the aromatic rings prior to alkylation yields analogs with altered electronic and steric properties. The synthetic strategy remains the Williamson ether synthesis, applied to the appropriately substituted naphthol. For example, starting with 2-bromo-1,5-dihydroxynaphthalene would lead to a brominated analog of the target compound.

Variation in the Alkyl Chain Length and Branching

The properties of the molecule can be finely tuned by altering the length and structure of the alkoxy chain. This is readily achieved by substituting 1-bromododecane with other primary alkyl halides in the Williamson ether synthesis. Using shorter-chain halides (e.g., 1-bromooctane) or longer-chain halides (e.g., 1-bromohexadecane) allows for the systematic study of how chain length affects physical properties like lipophilicity. Branched alkyl chains can also be introduced using corresponding branched alkyl halides, provided they are still primary halides to avoid elimination reactions.

Alkyl HalideResulting Alkoxy Group
1-BromobutaneButoxy
1-BromooctaneOctyloxy
1-BromohexadecaneHexadecyloxy
1-Bromo-2-methylpropaneIsobutoxy

Derivatization of the Hydroxyl Group

The remaining free hydroxyl group at the 1-position of this compound is a versatile handle for further functionalization.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid (Fischer esterification), an acyl chloride, or an acid anhydride. This transformation introduces a carbonyl group, which can alter the compound's polarity and hydrogen bonding capabilities. organic-chemistry.org

Etherification: A second, different alkyl group can be introduced by performing another Williamson ether synthesis. This would involve deprotonating the remaining hydroxyl group with a strong base followed by reaction with a second alkyl halide, leading to the synthesis of asymmetrical 1,5-dialkoxynaphthalenes.

These derivatization reactions significantly expand the library of accessible compounds, enabling the exploration of a wider range of chemical and physical properties.

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound, which involves the etherification of 1,5-dihydroxynaphthalene, can be approached through various methodologies that align with the principles of green chemistry. These approaches aim to reduce the environmental impact of the synthesis by minimizing waste, reducing energy consumption, and using less hazardous substances compared to traditional synthetic routes. Key green strategies applicable to the synthesis of this compound and related naphthyl ethers include the use of alternative energy sources like microwave and ultrasound, as well as the application of phase-transfer catalysis to enhance reaction efficiency and reduce the need for harsh solvents.

One of the primary methods for forming the ether linkage in this compound is the Williamson ether synthesis. wvu.edukhanacademy.org In the context of this specific compound, the synthesis would involve the reaction of 1,5-dihydroxynaphthalene with a dodecyl halide (e.g., 1-bromododecane). Traditional Williamson synthesis often requires strong bases and polar aprotic solvents, which can be environmentally problematic. Green chemistry seeks to modify this classic reaction to improve its environmental footprint.

A significant advancement in this area is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. nih.goveurekaselect.com The rapid and uniform heating provided by microwaves often results in higher yields and cleaner reactions with fewer byproducts. nih.gov For the synthesis of alkoxy naphthalenes, a microwave-assisted approach could potentially be conducted under solvent-free conditions or with a more environmentally benign solvent, further enhancing its green credentials.

Ultrasound-assisted synthesis is another energy-efficient technique that has been successfully applied to the synthesis of naphthyl ethers. nih.gov The use of ultrasonic waves can enhance reaction rates through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to better mixing and mass transfer. nih.gov An optimized ultrasound-assisted synthesis of allyl 1-naphthyl ether, for instance, was achieved in just one hour, a significant improvement over conventional methods that require much longer reaction times. nih.gov This suggests that a similar approach could be beneficial for the synthesis of this compound, reducing both time and energy consumption.

Phase-transfer catalysis (PTC) represents a powerful green chemistry tool for reactions involving immiscible reactants, such as the aqueous solution of a deprotonated naphthol and an organic solution of an alkyl halide. crdeepjournal.orgprinceton.edu A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the naphthoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. crdeepjournal.org This method can eliminate the need for anhydrous conditions and expensive, hazardous organic solvents. researchgate.net The Williamson ether synthesis of 2-naphthol (B1666908) with allyl bromide, for example, can be efficiently carried out in a dichloromethane-water system using a phase-transfer catalyst. chegg.com Furthermore, solvent-free phase-transfer catalysis has been developed for the synthesis of various ethers, offering a particularly green alternative by minimizing waste and simplifying product purification. researchgate.net

The following table summarizes research findings for the green synthesis of analogous naphthyl ethers, which could be adapted for the synthesis of this compound.

MethodSubstratesCatalyst/ConditionsReaction TimeYieldGreen Advantages
Ultrasound-Assisted 1-Naphthol (B170400), Allyl BromideUltrasonic Irradiation1 hourGoodReduced reaction time, energy efficiency. nih.gov
Phase-Transfer 2-Naphthol, Allyl BromidePhCH₂(Bu)₃NCl, NaOH, Dichloromethane/WaterNot specified-Use of aqueous-organic system, avoiding anhydrous conditions. chegg.com
Solvent-Free PTC Fatty Alcohols, Epichlorohydrin (B41342)Tetrabutylammonium Bromide, Solid NaOHNot specified>90%Elimination of organic solvents, easy removal of byproducts, high yields. researchgate.net
Microwave-Assisted 2'-hydroxy acetophenone, 4-aminodimethyl benzaldehydePiperidine, Ethanol, Microwave Irradiation3 days (conv.) to mins (MW)85% purity (conv.), high purity (MW)Drastically reduced reaction time, reduced waste, higher purity. nih.gov

These green chemistry approaches offer promising pathways for the environmentally responsible synthesis of this compound, addressing key principles of sustainability in chemical manufacturing.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the precise determination of molecular structure and connectivity.

Proton (¹H) NMR spectroscopy of 5-(Dodecyloxy)naphthalen-1-ol would provide critical information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings. The expected chemical shifts (δ) are influenced by the aromatic naphthalene (B1677914) core, the electron-donating hydroxyl (-OH) and dodecyloxy (-O-(CH₂)₁₁CH₃) groups, and the long aliphatic chain.

The aromatic region of the ¹H NMR spectrum is anticipated to be complex due to the substituted naphthalene ring system. The protons on the naphthalene core are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns would allow for the assignment of each aromatic proton.

The protons of the dodecyloxy chain will exhibit characteristic signals in the upfield region. The methylene (B1212753) group attached to the naphthalene oxygen (Ar-O-CH₂ -) is expected to be the most downfield of the aliphatic protons, likely appearing around δ 4.0 ppm. The subsequent methylene groups of the chain will show overlapping multiplets in the δ 1.2-1.8 ppm range, with the terminal methyl group (-CH₃) appearing as a triplet around δ 0.9 ppm. The hydroxyl proton (-OH) signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (Naphthalene)7.0 - 8.5Multiplets
Ar-O-CH₂ -~ 4.0Triplet
-(CH₂)₁₀-1.2 - 1.8Multiplets
-CH₃~ 0.9Triplet
-OHVariableBroad Singlet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The aromatic carbons of the naphthalene ring are expected to resonate in the downfield region, typically between δ 110 and 160 ppm. The carbons directly attached to the oxygen atoms (C1 and C5) will be the most deshielded and appear at the lower end of this range.

The carbons of the dodecyloxy chain will appear in the upfield region. The carbon of the methylene group attached to the naphthalene oxygen (Ar-O-C H₂-) is expected around δ 68-70 ppm. The other methylene carbons of the chain will have signals between δ 22 and 32 ppm, and the terminal methyl carbon will be the most upfield, at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic Carbons (Naphthalene)110 - 160
Ar-O-C H₂-68 - 70
-(CH₂)₁₀-22 - 32
-CH₃~ 14

Note: These are predicted values and may vary based on the solvent and experimental conditions.

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the naphthalene ring and along the dodecyl chain. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the attachment points of the dodecyloxy chain and the hydroxyl group to the naphthalene core and for assigning quaternary carbons.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Key expected vibrational frequencies include:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

C-H stretching vibrations from the aromatic naphthalene ring appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the dodecyl chain appearing just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range).

C=C stretching vibrations from the aromatic ring in the 1500-1600 cm⁻¹ region.

A strong C-O stretching vibration for the aryl ether linkage around 1250 cm⁻¹.

A C-O stretching vibration for the hydroxyl group around 1200 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (hydroxyl)3200 - 3600Broad, Strong
C-H Stretch (aromatic)> 3000Medium
C-H Stretch (aliphatic)2850 - 2960Strong
C=C Stretch (aromatic)1500 - 1600Medium to Strong
C-O Stretch (aryl ether)~ 1250Strong
C-O Stretch (hydroxyl)~ 1200Medium to Strong

Attenuated Total Reflectance (ATR-IR) is a sampling technique used in conjunction with FT-IR spectroscopy that is particularly well-suited for the analysis of thin films and surfaces. bilpubgroup.com For this compound, ATR-IR would be valuable for studying its properties when deposited on a substrate. This is relevant for applications where the molecule is part of a surface coating or a thin-film device.

The ATR-IR spectrum would be very similar to the transmission FT-IR spectrum, providing information about the functional groups present at the surface. bilpubgroup.com Furthermore, by using polarized IR radiation, ATR-IR can provide information about the molecular orientation of this compound molecules within a thin film. This is crucial for understanding how the molecules pack and align on a surface, which can significantly impact the material's properties.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering a fingerprint of its chemical structure and bonding. upenn.edurenishaw.com For this compound, the Raman spectrum is expected to be characterized by vibrations originating from the naphthalene core, the dodecyloxy chain, and the hydroxyl group.

While a specific Raman spectrum for this compound is not extensively reported in the literature, the characteristic vibrational modes can be inferred from studies on related naphthalene derivatives, such as 1,5-dimethylnaphthalene (B47167) and 1,5-dinitronaphthalene. nih.govresearchgate.net The key Raman-active vibrations arise from a change in the polarizability of the molecule during the vibration. youtube.com

The primary vibrational modes for the naphthalene ring system include C-C stretching, C-H in-plane and out-of-plane bending, and ring breathing modes. The substitution at the 1 and 5 positions with electron-donating groups (hydroxyl and dodecyloxy) is expected to influence the positions and intensities of these bands compared to unsubstituted naphthalene.

The dodecyloxy chain will contribute characteristic C-H stretching vibrations from its methylene (-CH2-) and terminal methyl (-CH3) groups, typically observed in the 2800-3000 cm⁻¹ region. C-C stretching and CH₂ twisting and rocking modes from the alkyl chain are expected at lower frequencies. The C-O stretching vibrations of the ether linkage will also be present. The hydroxyl group (-OH) will exhibit a characteristic O-H stretching mode, though this can sometimes be weak in Raman spectroscopy, and C-O stretching and O-H bending modes.

Table 1: Predicted Characteristic Raman Bands for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)Origin
C-H Stretching (Aromatic)3050 - 3100Naphthalene Ring
C-H Stretching (Aliphatic)2800 - 3000Dodecyl Chain
C=C Stretching (Ring)1300 - 1650Naphthalene Ring
Ring Breathing/Deformation700 - 1000Naphthalene Ring
C-O Stretching (Ether)1050 - 1250Naphthyl-O-Dodecyl
C-O Stretching (Phenolic)1200 - 1300Naphthyl-OH

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption spectrum is dominated by π → π* transitions of the naphthalene ring system. The presence of the hydroxyl (-OH) and dodecyloxy (-OC₁₂H₂₅) groups, both being electron-donating auxochromes, significantly influences these transitions.

Studies on Langmuir-Blodgett (LB) films of this compound have revealed that the compound forms aggregates within the film. nih.gov The UV-Vis spectra of these films show distinct absorption bands that are sensitive to temperature, with aggregates converting to monomers upon heating. nih.gov This aggregation behavior is common for amphiphilic naphthalene derivatives.

In solution, the UV-Vis spectrum of this compound is expected to be similar to that of other 1,5-disubstituted naphthalenes with electron-donating groups. For comparison, the UV-Vis spectrum of 5-amino-1-naphthol, a structurally related compound, shows absorption maxima that can provide insight into the expected electronic transitions. nist.gov The introduction of substituents on the naphthalene core generally causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. mdpi.com

Table 2: Representative UV-Vis Absorption Maxima for Naphthalene Derivatives

CompoundSolvent/MediumAbsorption Maxima (λmax, nm)
NaphthaleneCyclohexane~221, 275, 312
1-Naphthol (B170400)Not Specified~228, 298, 312, 326
5-Amino-1-naphtholEthanol~238, 318
This compoundLB Film (Aggregate)Data indicates aggregation, specific λmax not detailed. nih.gov

Naphthalene and its derivatives are well-known for their fluorescent properties, making them valuable as molecular probes. nih.gov The fluorescence of this compound originates from the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). The electron-donating hydroxyl and dodecyloxy groups at the 1 and 5 positions are expected to enhance the fluorescence quantum yield and cause a significant Stokes shift (the difference between the absorption and emission maxima).

The emission properties are highly sensitive to the molecular environment. A study on a naphthalene derivative fluorescent probe demonstrated that its fluorescence intensity could be significantly altered by the presence of metal ions, indicating its potential as a chemosensor. nih.gov

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.govnist.gov It is a critical parameter for characterizing a fluorophore's brightness. nih.gov

Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents of varying polarity. nih.gov This phenomenon is particularly pronounced in molecules where there is a significant change in the dipole moment upon electronic excitation, often due to an intramolecular charge transfer (ICT) process.

For 1,5-disubstituted naphthalenes with donor groups, a significant solvatochromic effect is expected. nih.govresearchgate.net The substitution of both the 1- and 5-positions with electron-donating groups (-OH and -OC₁₂H₂₅) creates a "push-push" system that can still lead to a redistribution of electron density upon excitation, resulting in an excited state with a different dipole moment than the ground state. This change in dipole moment leads to differential stabilization of the ground and excited states by solvents of varying polarity, causing a shift in the emission maximum. Generally, in polar solvents, a red shift (bathochromic shift) of the fluorescence is observed for such compounds. acs.orgresearchgate.net This property makes this compound a potential candidate for use as a fluorescent probe to study the polarity of microenvironments. rsc.org

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This technique provides information about the lifetime of the excited state (τ) and the dynamics of processes that occur on the nanosecond timescale, such as excited-state reactions, energy transfer, and molecular rotations. rsc.org

Specific time-resolved fluorescence data for this compound is not available in the reviewed literature. However, the fluorescence lifetimes of naphthalene derivatives typically fall within the range of a few to several tens of nanoseconds. For example, the fluorescence lifetime of 5,6-benzoquinoline, a related aromatic system, was measured to be 8.4 ns in an aqueous solution. scripps.edu The fluorescence lifetime of this compound would be influenced by its molecular structure and the solvent environment. Non-radiative decay pathways, such as intersystem crossing or internal conversion, compete with fluorescence and shorten the excited-state lifetime. Studying the fluorescence decay in different solvents could provide further insight into the solvatochromic effects and the nature of the excited state.

Time-Resolved Fluorescence Spectroscopy

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound (molecular formula C₂₂H₃₂O₂), high-resolution mass spectrometry would confirm its elemental composition with high accuracy. The molecular ion peak ([M]⁺˙ or [M+H]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (328.24 g/mol ).

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. The fragmentation pattern observed in the mass spectrum provides a structural fingerprint of the molecule. The structure of this compound contains several key features that dictate its fragmentation: a naphthalene core, a hydroxyl group, and a dodecyloxy ether linkage.

Expected fragmentation pathways include:

Alpha-cleavage at the ether oxygen, leading to the loss of the dodecyl radical (•C₁₂H₂₅) or a dodecene molecule (C₁₂H₂₄) via rearrangement. This would generate a prominent fragment corresponding to the hydroxynaphthalene moiety.

Cleavage of the C-O bond of the ether, resulting in a dodecyl cation ([C₁₂H₂₅]⁺) or, more likely, a fragment corresponding to the loss of dodecyloxy radical ([M - •OC₁₂H₂₅]⁺).

Fragmentation of the alkyl chain itself, leading to a series of peaks separated by 14 mass units (-CH₂-).

Fragmentation characteristic of the naphthol ring , which is generally stable but can undergo cleavage to lose CO or CHO groups, especially after the initial loss of the side chain. nih.gov

Proposed Fragment Ionm/z (Monoisotopic)Plausible Origin
[C₂₂H₃₂O₂]⁺˙328.24Molecular Ion (M⁺˙)
[C₁₀H₇O]⁺143.05Loss of dodecene (C₁₂H₂₄) and OH radical
[C₁₀H₈O₂]⁺˙160.05Loss of dodecene (C₁₂H₂₄) via McLafferty-type rearrangement
[C₁₂H₂₅]⁺169.20Dodecyl cation from ether bond cleavage
[M - C₁₂H₂₅]⁺159.04Loss of dodecyl radical (•C₁₂H₂₅)

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for verifying the purity of this compound and for separating it from potential isomers (e.g., 8-(dodecyloxy)naphthalen-1-ol) or reaction byproducts. Given the compound's hydrophobic nature, due to the long alkyl chain and aromatic core, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable technique. wikipedia.orgphenomenex.com

In RP-HPLC, a non-polar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used with a polar mobile phase. phenomenex.com The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. nih.gov For a highly hydrophobic molecule like this compound, a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure elution from the column within a reasonable time and with good peak shape. researchgate.net

Purity assessment is achieved by detecting any impurities as separate peaks in the chromatogram. The use of a photodiode array (DAD) or fluorescence (FLD) detector is advantageous. The DAD can provide UV-Vis spectra for each peak, aiding in identification, while the FLD offers high sensitivity and selectivity for the fluorescent naphthalene moiety. nih.govwur.nl

Gas chromatography (GC) could also be employed, provided the compound is sufficiently volatile and thermally stable. sigmaaldrich.com Derivatization of the hydroxyl group to a less polar, more volatile silyl (B83357) ether might be necessary to improve chromatographic performance and prevent peak tailing.

Hypothetical RP-HPLC Method Parameters
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase AWater
Mobile Phase BAcetonitrile
GradientStart at 70% B, increase to 100% B over 15 minutes
Flow Rate1.0 mL/min
DetectionFluorescence (Excitation: ~290 nm, Emission: ~340 nm)
Expected Retention TimeRelatively long due to high hydrophobicity

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties.

Geometry Optimization and Conformational Analysis

For a molecule like 5-(dodecyloxy)naphthalen-1-ol, geometry optimization would involve finding the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. A conformational analysis would be necessary to explore the different spatial orientations of the flexible dodecyloxy chain and its interaction with the rigid naphthalene (B1677914) core. However, specific optimized geometry data for this compound is not available in published research.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps and Orbitals)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties and reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, provides insight into the chemical stability and the electronic transitions that can occur. For naphthalene derivatives, the electronic properties are influenced by the nature and position of substituent groups. smolecule.com The dodecyloxy group, being an electron-donating group, would be expected to influence the electron distribution on the naphthalene ring. Without specific calculations, a precise HOMO-LUMO energy gap cannot be provided.

Charge Density Distribution Investigations

Investigating the charge density distribution would reveal how electrons are distributed across the this compound molecule. This analysis helps in identifying electrophilic and nucleophilic sites, which are key to understanding the molecule's reactivity. The oxygen atoms of the hydroxyl and ether groups would be expected to have higher electron density. However, detailed charge distribution maps or Mulliken charge analyses for this specific molecule have not been published.

Prediction of Spectroscopic Parameters and Optical Properties

Computational methods can predict various spectroscopic parameters. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum, which is related to the electronic transitions within the molecule. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to help in the interpretation of experimental spectra. Theoretical calculations could elucidate the nature of the electronic transitions (e.g., π → π* or n → π*) and assign vibrational modes to specific molecular motions. However, predicted spectroscopic data for this compound is not available.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. To develop a QSPR model that includes this compound, a dataset of related compounds with known properties would be required. Molecular descriptors would be calculated for each compound, and a mathematical model would be built to correlate these descriptors with the property of interest. There is no indication in the current literature that this compound has been included in any such QSPR studies.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring of 5-(dodecyloxy)naphthalen-1-ol is highly susceptible to electrophilic attack due to the electron-donating nature of the hydroxyl and alkoxy groups. The regioselectivity of these reactions is influenced by both electronic and steric factors.

The hydroxyl group at C1 strongly activates the C2 and C4 positions for electrophilic substitution. wikipedia.org However, the dodecyloxy group at C5 exerts a steric hindrance effect, potentially disfavoring substitution at the C4 position. Consequently, electrophilic attack is most likely to occur at the C2 position. The 4-position remains a potential site for substitution, especially with smaller electrophiles. wikipedia.org In some cases, substitution can also occur in the other ring, with the C7 position being the most favored due to activation by the C1 hydroxyl group.

Examples of electrophilic substitution reactions on naphthols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org For instance, the chlorination of 1-naphthol (B170400) can lead to a variety of products, including 2,4-dichloro-1-naphthol. rsc.org The sulfonation of naphthalene derivatives is known to be sensitive to reaction temperature, which can alter the substitution pattern. libretexts.org In the case of this compound, similar reactivity is expected, with the product distribution being influenced by the specific reaction conditions and the nature of the electrophile.

Table 1: Predicted Regioselectivity in Electrophilic Substitution of this compound

ElectrophilePredicted Major Product(s)Predicted Minor Product(s)
Br₂2-Bromo-5-(dodecyloxy)naphthalen-1-ol4-Bromo-5-(dodecyloxy)naphthalen-1-ol
HNO₃/H₂SO₄2-Nitro-5-(dodecyloxy)naphthalen-1-ol4-Nitro-5-(dodecyloxy)naphthalen-1-ol
SO₃/H₂SO₄5-(Dodecyloxy)-1-hydroxynaphthalene-2-sulfonic acid5-(Dodecyloxy)-1-hydroxynaphthalene-4-sulfonic acid
RCOCl/AlCl₃2-Acyl-5-(dodecyloxy)naphthalen-1-ol4-Acyl-5-(dodecyloxy)naphthalen-1-ol

Note: This table represents predicted outcomes based on general principles of naphthol chemistry, as direct experimental data for this compound is not available.

Nucleophilic Reactions Involving the Hydroxyl Moiety

The hydroxyl group of this compound can act as a nucleophile, participating in reactions such as etherification and esterification. For example, in the presence of a base, the hydroxyl group can be deprotonated to form a naphthoxide ion, which is a potent nucleophile. This anion can then react with alkyl halides or acyl chlorides to yield the corresponding ethers and esters.

A notable example of the nucleophilicity of a 1-naphthol derivative is in the synthesis of propranolol (B1214883), where 1-naphthol reacts with epichlorohydrin (B41342) in a nucleophilic substitution reaction. vaia.com A similar reaction with this compound would be expected to proceed, yielding a propranolol analogue.

Furthermore, the hydroxyl group can influence the reactivity of the naphthalene ring towards nucleophiles. In certain halogenated naphthols, the hydroxyl group can facilitate nucleophilic substitution of the halogen via a keto-enol tautomerism mechanism. rsc.orgrsc.org

Oxidation and Reduction Pathways of the Naphthol System

The 1-naphthol core of this compound is readily oxidized to form naphthoquinones. The oxidation can lead to either 1,2- or 1,4-naphthoquinones, depending on the oxidant used. For instance, oxidation of 1-naphthols with Fremy's salt often yields a mixture of 1,2- and 1,4-naphthoquinones, while photosensitized oxidation with singlet oxygen tends to give the 1,4-naphthoquinone (B94277) exclusively. rsc.orgrsc.org The enzyme tyrosinase metabolizes 1-naphthol primarily to 1,2-naphthoquinone. nih.gov

Lead tetraacetate oxidation of 1-naphthol in acetic acid has been shown to produce 4-acetoxy-1-naphthol as the major product, which can be further oxidized to 1,4-naphthoquinone. publish.csiro.au Electrochemical methods have also been employed for the oxidative coupling of naphthols. acs.org

Table 2: Expected Oxidation Products of this compound

Oxidizing AgentExpected Major Product
Fremy's Salt5-(Dodecyloxy)-1,2-naphthoquinone and 5-(Dodecyloxy)-1,4-naphthoquinone
Singlet Oxygen (O₂)5-(Dodecyloxy)-1,4-naphthoquinone
Tyrosinase5-(Dodecyloxy)-1,2-naphthoquinone
Lead Tetraacetate4-Acetoxy-5-(dodecyloxy)naphthalen-1-ol, then 5-(Dodecyloxy)-1,4-naphthoquinone

Note: This table is based on the known oxidation reactions of 1-naphthol and its derivatives.

Reduction of the naphthalene ring system generally requires more forcing conditions. Catalytic hydrogenation of 1-naphthol can lead to the saturation of one or both aromatic rings, depending on the catalyst and reaction conditions. wikipedia.org

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for reactions involving this compound are not available, studies on related 1-naphthol systems provide valuable insights. The kinetics of the oxidation of 1-naphthol by manganese oxide have been investigated, showing a dependence on pH. nih.gov The pseudo-first-order rate constants for this reaction were found to increase with decreasing pH. nih.gov

The kinetics of azo coupling reactions between 1-naphthol and diazotized sulfanilic acid have also been studied in detail. tandfonline.com Such studies are crucial for understanding and optimizing industrial processes involving naphthol derivatives. The redox reaction of naphthol green B, a naphthol derivative, has been shown to follow second-order kinetics. sciencepublishinggroup.comsemanticscholar.org

Charge Transfer Complex Formation and Dynamics

Naphthols, being electron-rich aromatic compounds, can act as electron donors in the formation of charge-transfer (CT) complexes with suitable electron acceptors. These complexes are characterized by the appearance of a new absorption band in the visible spectrum. mdpi.com

Studies have been conducted on the formation of CT complexes between naphthol derivatives and acceptors such as methylviologen and tetracyanobenzene. mdpi.comrsc.org The stability of these complexes can be influenced by the electronic properties of the naphthol and the acceptor. For example, the dissociation rate constant for the naphthol-methylviologen complex has been measured to be 14 s⁻¹. mdpi.com The formation of such complexes can be important in various applications, including the development of new materials and sensors. nih.gov Given its extended π-system and electron-donating substituents, this compound is expected to form stable charge-transfer complexes with a variety of electron acceptors.

Supramolecular Chemistry and Self Assembly Behavior

Langmuir-Blodgett (LB) Film Formation and Characterization

5-(Dodecyloxy)naphthalen-1-OL can form stable monomolecular films, known as Langmuir films, at the air-water interface. These films can be subsequently transferred onto a solid substrate to create highly organized multilayer structures called Langmuir-Blodgett (LB) films. biolinscientific.com The formation process involves dissolving the compound in a volatile solvent, spreading it on a water subphase, and compressing the resulting monolayer with barriers.

The behavior of the monolayer during compression is typically visualized using a surface pressure-area (π-A) isotherm, which plots the surface pressure as a function of the area available to each molecule. Spectroscopic studies of LB films made from this compound provide significant insight into their internal structure. Analysis using infrared transmission and attenuated total reflection (ATR) spectra reveals that the dodecyl hydrocarbon chains are not perpendicular to the substrate but are instead tilted to a considerable degree. biolinscientific.com This tilting is a common feature in LB films, allowing for denser molecular packing.

Table 1: Phases of a Typical Langmuir Film during Compression This interactive table describes the characteristic phases observed in a surface pressure-area isotherm for a generic amphiphilic molecule.

PhaseDescriptionMolecular ArrangementSurface Pressure (mN/m)
Gas (G) Molecules are far apart and move freely, behaving like a 2D gas.Disordered, large area per molecule.Very low (~0)
Liquid-Expanded (LE) Molecules begin to interact as the area is reduced, but chains are still disordered.Some short-range order, chains are mobile.Low, begins to rise.
Liquid-Condensed (LC) Molecules are more closely packed with increased intermolecular interactions.Higher degree of order, chains are more upright.Intermediate, steeply rising.
Solid (S) Molecules are tightly packed in a quasi-crystalline arrangement.Highly ordered, minimal molecular motion.High, very steep slope.
Collapse The monolayer buckles and forms 3D structures as it can no longer be compressed in two dimensions.Film integrity is lost.Maximum pressure is reached (Collapse Pressure).

Role of Hydrogen Bonding in Directing Self-Assembly

Hydrogen bonding is a primary directional force governing the self-assembly of this compound. The hydroxyl (-OH) group on the naphthalene (B1677914) ring is a potent hydrogen bond donor and acceptor. This allows for the formation of strong, directional intermolecular hydrogen bonds that guide the arrangement of molecules into ordered superstructures.

In analogous systems like 5-amino-1-naphthol, molecules are connected through chains of intermolecular hydrogen bonds (in that case, N—H⋯O—H interactions), which results in the formation of a two-dimensional polymeric structure. biolinscientific.com Similarly, the O-H···O-H hydrogen bonds in this compound are expected to play a crucial role in creating organized sheets or chains. This primary interaction is further stabilized by weaker, non-covalent forces such as π–π stacking between the electron-rich naphthalene rings and van der Waals forces between the long dodecyl chains. biolinscientific.comresearchgate.net The interplay of these forces dictates the final architecture of the molecular assembly.

Phase Transition Investigations and Mesomorphism (Liquid Crystalline Behavior)

Thermotropic liquid crystalline behavior, or mesomorphism, is a state of matter between a crystalline solid and an isotropic liquid. In this state, molecules have a degree of orientational order but lack long-range positional order. tcichemicals.com The investigation of phase transitions, often using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), is essential to characterize this behavior.

The nematic (N) phase is the least ordered liquid crystal phase, characterized by long-range orientational order where the molecules tend to align along a common axis, known as the director, but have no positional order. tcichemicals.com Naphthalene-based compounds with long alkyl chains are known to exhibit nematic phases. tandfonline.com For instance, dodecyloxy derivatives of similar naphthalene core structures are reported to form an enantiotropic nematic phase, meaning the phase is stable and observed upon both heating and cooling. tandfonline.com The rigidity and high polarizability of the naphthalene core contribute to the formation of stable nematic phases over a wide temperature range. tandfonline.com

Smectic phases exhibit a higher degree of order than nematic phases, possessing both orientational order and a layered structure. ijs.si In the Smectic A (SmA) subphase, the molecules are aligned perpendicular to the layer planes. In the Smectic C (SmC) subphase, the molecules are tilted with respect to the layer normal. ijs.si

Studies on closely related 2,6-disubstituted naphthalene derivatives have shown that homologues with a dodecyloxy chain can exhibit a monotropic Smectic C phase, which is a metastable phase observed only upon cooling. tandfonline.com The formation of this tilted smectic phase is driven by the packing constraints of the molecules and the interactions between the aromatic cores and the aliphatic tails. The layer spacing in such phases can be determined using X-ray diffraction techniques. researchgate.net

Table 2: Example of Phase Transition Temperatures for a Naphthalene-Based Liquid Crystal This table presents data for a related compound, 4-((4-(Hexadecyloxy)phenyl)diazenyl)naphthalen-1-yl 4-cyanobenzoate, to illustrate the typical phase transitions, as specific data for this compound was not available in the consulted sources. semanticscholar.org

TransitionTemperature (°C)Enthalpy (kJ/mol)Phase Description
Melting (Cr → N) 148.244.8Transition from crystalline solid to nematic phase.
Clearing (N → I) 225.41.1Transition from nematic liquid crystal to isotropic liquid.

Chiral mesophases, such as the cholesteric (chiral nematic) or chiral smectic phases, arise from molecules that are themselves chiral. nanoscience.com Since this compound is an achiral molecule, it does not inherently form chiral mesophases. The formation of such phases would require the introduction of a chiral dopant into its nematic or smectic phases, a phenomenon known as induced chirality. nanoscience.com There is no available research indicating that such studies have been performed on this specific compound.

Thermodynamic Analysis of Self-Assembly Processes

A quantitative understanding of the self-assembly of this compound would require a comprehensive thermodynamic analysis. This would involve measuring the energetic changes that occur as individual molecules associate to form larger, ordered structures. Such an analysis provides deep insights into the driving forces behind self-assembly, whether they are enthalpic (e.g., hydrogen bonding, van der Waals forces) or entropic (e.g., hydrophobic effects).

Flory-Huggins Interaction Parameters

The Flory-Huggins theory is a foundational model in polymer science used to describe the thermodynamics of polymer solutions. The Flory-Huggins interaction parameter, χ, quantifies the interaction energy between a polymer segment and a solvent molecule. While originally developed for polymers, the principles can be adapted to understand the interactions in small molecule systems that undergo self-assembly.

A lower χ value generally indicates greater miscibility or a more favorable interaction between the components. In the context of this compound, this parameter could be used to predict its solubility and aggregation behavior in various solvents. However, no published studies were found that have determined the Flory-Huggins interaction parameters for this specific compound.

Interactive Data Table: Flory-Huggins Interaction Parameters of this compound

Enthalpy and Entropy of Phase Transitions

The phase transitions of a self-assembling system, such as melting from a crystalline solid to an isotropic liquid or transitioning between different liquid crystalline phases, are characterized by specific changes in enthalpy (ΔH) and entropy (ΔS). The enthalpy of a transition is the heat absorbed or released during the process at constant pressure, reflecting changes in intermolecular interactions. The entropy of a transition represents the change in the degree of order of the system.

For a molecule like this compound, which consists of a rigid aromatic naphthalene core and a flexible dodecyloxy chain, one might expect complex phase behavior, potentially including liquid crystalline phases. The thermodynamic parameters for these transitions would be essential for constructing a phase diagram and understanding the stability of different self-assembled states. Unfortunately, experimental data from techniques such as differential scanning calorimetry (DSC), which would provide these values, are not available in the reviewed literature for this compound.

Interactive Data Table: Enthalpy and Entropy of Phase Transitions for this compound

Applications in Advanced Materials Science

Organic Electronic Materials and Optoelectronics

Naphthalene-based materials are a significant class of organic semiconductors due to their excellent charge transport properties and high fluorescence quantum yields. These characteristics are fundamental to their use in a range of organic electronic and optoelectronic devices.

Components for Organic Light-Emitting Diodes (OLEDs)

Naphthalene (B1677914) derivatives are frequently utilized in the development of Organic Light-Emitting Diodes (OLEDs) due to their inherent luminescent properties. They can function as emitters, hosts, or charge-transporting materials within the complex architecture of an OLED device. The rigid structure of the naphthalene core contributes to high thermal stability, a crucial factor for the longevity and performance of OLEDs.

Active Materials in Organic Field-Effect Transistors (OFETs)

The well-defined molecular structure and potential for ordered packing make naphthalene derivatives attractive candidates for the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor, a property that can be tuned by modifying the molecular structure of the naphthalene core.

Despite the theoretical potential, comprehensive searches of scientific databases did not uncover any studies specifically investigating 5-(Dodecyloxy)naphthalen-1-ol as an active material in OFETs. Research in this area tends to focus on other naphthalene derivatives with different substitution patterns.

Photoconductive and Photovoltaic Applications

The ability of naphthalene derivatives to absorb light and generate charge carriers underpins their potential use in photoconductive and photovoltaic devices, such as organic solar cells. The efficiency of these devices is related to the material's ability to absorb solar radiation and effectively separate and transport the generated charges.

Fluorescent Probes and Sensing Platforms

The inherent fluorescence of the naphthalene moiety is highly sensitive to the local environment, a characteristic that is exploited in the design of fluorescent probes and sensors. These sensors can be designed to detect a wide range of analytes, from metal ions to biological molecules.

Design Principles for Naphthalene-Based Fluorescent Probes

The design of naphthalene-based fluorescent probes typically involves the functionalization of the naphthalene ring with a specific receptor unit that can selectively interact with the target analyte. This interaction leads to a change in the photophysical properties of the naphthalene fluorophore, such as an increase or decrease in fluorescence intensity (turn-on or turn-off response), or a shift in the emission wavelength. The dodecyloxy group in This compound could potentially influence its solubility and interaction with hydrophobic environments, a factor that can be considered in probe design.

General design principles for naphthalene-based fluorescent probes often rely on mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).

Sensing Mechanisms (e.g., Ion Detection)

Naphthalene-based fluorescent probes have been successfully developed for the detection of various metal ions. The sensing mechanism often involves the chelation of the metal ion by the receptor unit on the probe, which in turn modulates the electronic properties of the naphthalene fluorophore. This chelation event can disrupt or promote processes like PET, leading to a measurable change in fluorescence.

While the naphthalene scaffold is a common component in fluorescent probes for ion detection, there is no specific information available in the public domain regarding the use of This compound for this purpose. The synthesis and application of fluorescent probes are highly specific to the target analyte, and research has not yet focused on this particular naphthalene derivative for ion sensing applications according to the available literature.

Research on this compound in Advanced Materials Science Remains Undisclosed

Despite a comprehensive search of publicly available scientific literature, detailed research findings on the specific applications of the chemical compound this compound in the field of advanced materials science, particularly concerning its use in liquid crystalline materials for display technologies and electro-optical devices, are not available.

The search results yielded general information on various other naphthalene-based compounds and their applications in liquid crystals, such as naphthalene-based dimers in twist-bend nematic phases, troponoid liquid crystals with different core structures, and phthalimide (B116566) derivatives investigated for electrochromic properties. However, none of the retrieved documents contained specific experimental data, research findings, or detailed discussions pertaining to this compound.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article on the "" of this compound, specifically focusing on the "Modulation of Electro-Optical Properties" and "Tunable Optical Anisotropy" as outlined in the user's request. The creation of data tables and a detailed discussion of research findings are precluded by the absence of relevant public-domain information.

Therefore, the requested article sections cannot be generated at this time.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

The synthesis of 5-(Dodecyloxy)naphthalen-1-ol would likely be approached through established methodologies for the preparation of alkoxyarenes. A plausible and widely used method is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a dihydroxynaphthalene, such as naphthalene-1,5-diol, with a suitable base to form a nucleophilic alkoxide, which is then reacted with an alkyl halide, in this case, 1-bromododecane (B92323) or a related dodecyl derivative. masterorganicchemistry.comwikipedia.org The regioselectivity of this reaction would be a critical aspect to control to ensure the desired 5-alkoxy-1-hydroxy substitution pattern.

Future advancements in the synthesis of this and similar long-chain alkoxy-naphthalenols could focus on the development of more efficient and environmentally benign catalytic systems. This includes exploring phase-transfer catalysis to enhance reaction rates and yields, as well as investigating greener solvent alternatives.

A comprehensive characterization of the synthesized this compound would be imperative. Standard spectroscopic techniques would be employed for structural elucidation and purity assessment.

Characterization Technique Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR would confirm the connectivity of the naphthalene (B1677914), dodecyloxy, and hydroxyl groups. Specific chemical shifts and coupling patterns would verify the substitution pattern.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group's O-H stretching vibration. C-O stretching bands for the ether linkage would also be present.
Mass Spectrometry (MS) The molecular ion peak would confirm the molecular weight of the compound. Fragmentation patterns could provide further structural information.
Elemental Analysis Would determine the percentage composition of carbon, hydrogen, and oxygen, verifying the empirical formula.

Advancements in characterization could involve the use of two-dimensional NMR techniques for unambiguous assignment of all protons and carbons, as well as single-crystal X-ray diffraction to determine the precise three-dimensional molecular structure and intermolecular interactions in the solid state.

Prospects for Tailoring Molecular Properties and Functionalities

The inherent structure of this compound offers significant opportunities for tailoring its molecular properties. The long, flexible dodecyl chain imparts lipophilicity and can influence the molecule's solubility and self-assembly behavior. The hydroxyl group provides a site for hydrogen bonding and potential further functionalization.

The electronic properties of the naphthalene core can be modulated by the interplay of the electron-donating alkoxy group and the hydroxyl group. This can influence the molecule's absorption and emission of light, making it a candidate for applications in optoelectronics. The photophysical properties, such as fluorescence quantum yield and lifetime, could be fine-tuned by altering the length of the alkyl chain or by introducing other substituents onto the naphthalene ring. researchgate.netnih.gov

Furthermore, the amphiphilic nature of this compound suggests its potential to form organized supramolecular structures, such as micelles or liquid crystals, in appropriate solvents. rsc.org The ability to control the self-assembly of these molecules through external stimuli like temperature or solvent polarity opens up avenues for the development of "smart" materials.

Emerging Areas of Research and Interdisciplinary Collaboration

The unique combination of a rigid aromatic platform with a flexible aliphatic chain and a reactive hydroxyl group positions this compound as a versatile building block for a variety of emerging research areas.

In the field of materials science , this compound could be explored as a component in the formulation of organic light-emitting diodes (OLEDs), sensors, or liquid crystals. Its ability to self-assemble could be harnessed to create nanostructured materials with specific functions.

Supramolecular chemistry is another promising area, where the hydrogen-bonding capability of the hydroxyl group and the van der Waals interactions of the dodecyl chain can be exploited to construct complex, functional architectures. acs.orgrsc.org These supramolecular assemblies could find applications in areas such as drug delivery or catalysis.

Collaboration with biochemists and medicinal chemists could lead to the investigation of the biological activity of this compound and its derivatives. The naphthalene scaffold is a common motif in many biologically active compounds, and the introduction of a long alkyl chain could influence its interaction with biological membranes.

The following table outlines potential research directions and the corresponding interdisciplinary collaborations:

Research Direction Potential Application Interdisciplinary Collaboration
Self-Assembly Studies Development of liquid crystals, gels, and other soft materials.Soft Matter Physics, Materials Engineering
Photophysical Investigations Design of fluorescent probes and organic electronic materials.Photochemistry, Electrical Engineering
Derivatization and Functionalization Creation of novel polymers, ligands for catalysis, and bioactive molecules.Polymer Chemistry, Catalysis Science, Medicinal Chemistry
Computational Modeling Prediction of molecular properties and simulation of self-assembly processes.Computational Chemistry, Theoretical Physics

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Dodecyloxy)naphthalen-1-OL, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via alkylation of 1-naphthol with 1-bromododecane under phase-transfer catalysis (e.g., tetrabutylammonium bromide in a NaOH/CH₂Cl₂ biphasic system). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to confirm the absence of unreacted starting materials or byproducts. Melting point analysis and elemental analysis further corroborate structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous naphthol derivatives, wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of particulates (particulate respirators if ventilation is inadequate). Avoid skin contact due to potential irritation (H312/H332 hazards). Store in airtight containers away from oxidizers. Spill cleanup involves inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer :

  • X-ray crystallography (using SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks .
  • UV-Vis spectroscopy identifies π→π* transitions in the naphthalene ring.
  • DFT calculations (e.g., Gaussian09 with B3LYP/6-311++G(d,p)) predict frontier molecular orbitals and electrostatic potential surfaces, aiding in understanding reactivity .

Advanced Research Questions

Q. How can researchers investigate the excited-state intramolecular proton transfer (ESIPT) behavior of this compound derivatives?

  • Methodological Answer :

  • Synthesize derivatives with electron-withdrawing/donating groups at the 5-position to modulate ESIPT.
  • Use time-resolved fluorescence spectroscopy to measure tautomerization kinetics (fs-ps timescales).
  • Compare experimental Stokes shifts with TD-DFT simulations (CAM-B3LYP functional) to correlate solvent polarity effects with ESIPT efficiency .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. null effects) of this compound analogs?

  • Methodological Answer :

  • Standardize assay conditions : Use identical microbial strains (e.g., E. coli ATCC 25922) and nutrient media (e.g., Mueller-Hinton broth).
  • Control solvent effects (e.g., DMSO ≤1% v/v) to avoid cytotoxicity artifacts.
  • Perform dose-response curves (IC₅₀ calculations) and validate via chemoinformatics (QSAR models) to identify critical substituents .

Q. What experimental strategies assess the environmental impact of this compound?

  • Methodological Answer :

  • OECD 301F biodegradation test : Monitor CO₂ evolution in aqueous systems to estimate mineralization rates.
  • Daphnia magna acute toxicity : 48-hour EC₅₀ assays under OECD 202 guidelines.
  • Bioaccumulation potential : Measure log Kow (octanol-water partition coefficient) via shake-flask method or HPLC-derived retention times .

Q. How to design a structure-activity relationship (SAR) study for this compound in drug discovery?

  • Methodological Answer :

  • Synthesize analogs with variable alkyl chain lengths (C8-C16) and substituents (e.g., halogens at the 2-position).
  • Evaluate in vitro cytotoxicity (MTT assay, HepG2 cells) and membrane permeability (Caco-2 monolayer model).
  • Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

Data Contradiction Analysis

Q. How to address discrepancies in melting point or solubility data across literature sources?

  • Methodological Answer :

  • Reproduce synthesis/purification : Ensure identical reagents, solvents, and drying conditions (e.g., vacuum vs. air-drying).
  • Differential Scanning Calorimetry (DSC) : Compare heating rates (e.g., 5°C/min vs. 10°C/min) to detect polymorphic transitions.
  • Solubility testing : Use standardized buffers (pH 7.4 PBS) and equilibration times (24 hours) with HPLC quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.